molecular formula C14H21Cl B14608125 Benzene, 1-(chloromethyl)-4-heptyl- CAS No. 58999-68-1

Benzene, 1-(chloromethyl)-4-heptyl-

Cat. No.: B14608125
CAS No.: 58999-68-1
M. Wt: 224.77 g/mol
InChI Key: GEIBZRUCCZLMSX-UHFFFAOYSA-N
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Description

Benzene, 1-(chloromethyl)-4-heptyl-: is an organic compound with the molecular formula C14H21Cl It is a derivative of benzene, where a chloromethyl group and a heptyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(chloromethyl)-4-heptyl- typically involves the chloromethylation of heptylbenzene. This can be achieved through the reaction of heptylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of Benzene, 1-(chloromethyl)-4-heptyl- may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 1-(chloromethyl)-4-heptyl- can undergo nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Formation of benzyl alcohols, benzylamines, or benzylthiols.

    Oxidation: Formation of benzyl alcohols or benzoic acids.

    Reduction: Formation of methyl derivatives of the original compound.

Scientific Research Applications

Chemistry: Benzene, 1-(chloromethyl)-4-heptyl- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The chloromethyl group can be used to introduce functional groups that interact with biological targets.

Industry: In the industrial sector, Benzene, 1-(chloromethyl)-4-heptyl- is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. Its unique structure allows for the modification of physical and chemical properties of materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(chloromethyl)-4-heptyl- involves its interaction with nucleophiles due to the presence of the electrophilic chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The heptyl group provides hydrophobic characteristics, influencing the compound’s solubility and interaction with other molecules.

Comparison with Similar Compounds

    Benzene, 1-chloro-4-(chloromethyl)-: Similar in structure but with an additional chlorine atom on the benzene ring.

    Benzene, 1-chloro-4-methyl-: Lacks the heptyl group, making it less hydrophobic.

    Benzene, 1-chloro-3-(chloromethyl)-: The chloromethyl group is positioned differently on the benzene ring.

Uniqueness: Benzene, 1-(chloromethyl)-4-heptyl- is unique due to the presence of both a chloromethyl group and a heptyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity towards nucleophiles, making it valuable in various synthetic and industrial applications.

Properties

CAS No.

58999-68-1

Molecular Formula

C14H21Cl

Molecular Weight

224.77 g/mol

IUPAC Name

1-(chloromethyl)-4-heptylbenzene

InChI

InChI=1S/C14H21Cl/c1-2-3-4-5-6-7-13-8-10-14(12-15)11-9-13/h8-11H,2-7,12H2,1H3

InChI Key

GEIBZRUCCZLMSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)CCl

Origin of Product

United States

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